4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline
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Overview
Description
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with an aniline group attached at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes. This one-pot synthesis is efficient and operationally simple, often carried out at room temperature . Another method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable nature of the one-pot synthesis and microwave-assisted methods suggests they could be adapted for larger-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aniline group allows for various substitution reactions, particularly nucleophilic aromatic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide or potassium carbonate in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit kinases like c-Met and VEGFR-2, which are involved in cancer cell signaling pathways . The compound’s ability to intercalate with DNA also contributes to its anticancer activity .
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated as a dual c-Met/VEGFR-2 inhibitor with potential anticancer properties.
[1,2,4]Triazolo[1,5-a]pyridine: Exhibits various biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
Uniqueness: 4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline stands out due to its specific structural features that allow for versatile chemical modifications and its broad spectrum of biological activities. Its unique combination of a triazole and pyridine ring system, along with the aniline group, provides a distinct platform for developing new therapeutic agents.
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)aniline |
InChI |
InChI=1S/C12H10N4/c13-10-6-4-9(5-7-10)12-15-14-11-3-1-2-8-16(11)12/h1-8H,13H2 |
InChI Key |
TYDDBFATTFHGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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